7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butylcarbamoyl group at the 7th position, a hydroxy group at the 8th position, and a sulfonic acid group at the 5th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of quinoline to introduce a nitro group at the desired position.
Reduction: Reduction of the nitro group to an amino group.
Carbamoylation: Introduction of the butylcarbamoyl group through a reaction with butyl isocyanate.
Sulfonation: Introduction of the sulfonic acid group using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Hydroxylation: Introduction of the hydroxy group at the 8th position through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonate group.
Substitution: The butylcarbamoyl group can be substituted with other carbamoyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using various alkylating agents or carbamoylating agents under basic or acidic conditions.
Major Products
Oxidation: Formation of 7-(Butylcarbamoyl)-8-quinolinone-5-sulfonic acid.
Reduction: Formation of 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonate.
Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.
Scientific Research Applications
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the butylcarbamoyl and sulfonic acid groups.
7-(Butylcarbamoyl)-8-hydroxyquinoline: Similar compound without the sulfonic acid group.
8-Hydroxyquinoline-5-sulfonic acid: Similar compound without the butylcarbamoyl group.
Uniqueness
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid is unique due to the presence of all three functional groups (butylcarbamoyl, hydroxy, and sulfonic acid) on the quinoline ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
CAS No. |
390426-77-4 |
---|---|
Molecular Formula |
C14H16N2O5S |
Molecular Weight |
324.35 g/mol |
IUPAC Name |
7-(butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-2-3-6-16-14(18)10-8-11(22(19,20)21)9-5-4-7-15-12(9)13(10)17/h4-5,7-8,17H,2-3,6H2,1H3,(H,16,18)(H,19,20,21) |
InChI Key |
QNMHSCFHBNINNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C2C=CC=NC2=C1O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.